2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine
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Overview
Description
2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that features an imidazo[4,5-B]pyridine core with a piperidine ring and an ethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine typically involves the construction of the imidazo[4,5-B]pyridine core followed by the introduction of the piperidine and ethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an aldehyde or ketone can form the imidazo[4,5-B]pyridine ring system. Subsequent functionalization steps introduce the piperidine and ethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[4,5-B]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent due to its ability to modulate biological pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: Another imidazo[4,5-b]pyridine derivative with different substituents.
2-Phenyl-3H-imidazo[4,5-b]pyridine: Features a phenyl group instead of a piperidine ring.
1-(1H-imidazole-1-carbonyl)piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one: Contains an imidazole and carbonyl group.
Uniqueness
2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. This makes it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C13H18N4 |
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Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-ethyl-3-piperidin-4-ylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H18N4/c1-2-12-16-11-4-3-7-15-13(11)17(12)10-5-8-14-9-6-10/h3-4,7,10,14H,2,5-6,8-9H2,1H3 |
InChI Key |
NCLIMQIZMOOUAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1C3CCNCC3)N=CC=C2 |
Origin of Product |
United States |
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